
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpiperazine and 2-prop-2-enylphenol.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The synthesis involves multiple steps, including nucleophilic substitution, alkylation, and reduction reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylpiperazin-1-yl)-3-(2-phenoxy)propan-2-ol: Lacks the prop-2-enyl group.
1-(4-methylpiperazin-1-yl)-3-(2-allyloxy)propan-2-ol: Contains an allyloxy group instead of a phenoxy group.
Uniqueness
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol is unique due to its specific structural features, such as the presence of both a piperazine ring and a prop-2-enylphenoxy group, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-3-6-15-7-4-5-8-17(15)21-14-16(20)13-19-11-9-18(2)10-12-19;;/h3-5,7-8,16,20H,1,6,9-14H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHNFZUSWDFPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
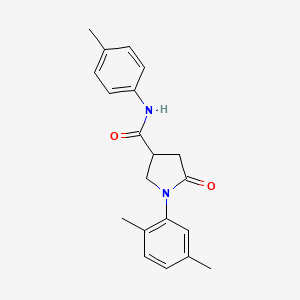
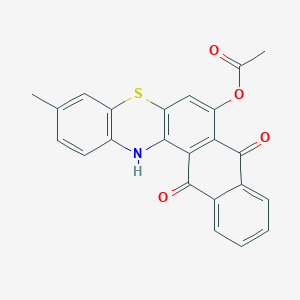
![1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B4980136.png)
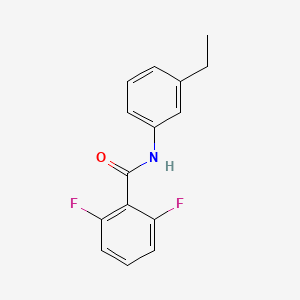
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![(5Z)-3-(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4980168.png)
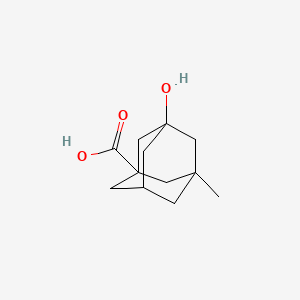
![Ethyl 2-(4-{[2-(5-methylthiophen-2-YL)azepane-1-carbonyl]amino}phenyl)acetate](/img/structure/B4980202.png)
![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
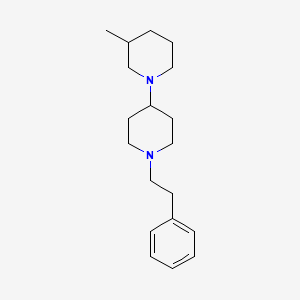
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
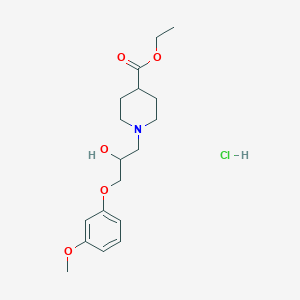
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
